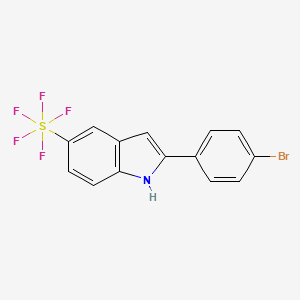

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole

Description

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a halogenated indole derivative characterized by a bromine atom at the 4-position of the phenyl ring and a pentafluorosulfanyl (SF₅) group at the 5-position of the indole core. The SF₅ group is a strong electron-withdrawing moiety known to enhance metabolic stability and influence lipophilicity, making this compound of interest in medicinal chemistry and materials science . The bromine atom contributes steric bulk and may serve as a site for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

[2-(4-bromophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKMASJEPSGJHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183962 | |

| Record name | (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394319-46-0 | |

| Record name | (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[2-(4-Bromophenyl)-1H-indol-5-yl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole typically follows a multi-step sequence starting from 2-ethynylaniline derivatives substituted with a 4-bromophenyl group. The key steps include:

- Radical addition of pentafluorosulfur chloride (SF5Cl) to the alkyne moiety.

- Dehydrochlorination to generate SF5-alkyne intermediates.

- 5-endo-dig cyclization to form the indole ring.

- Deprotection of the nitrogen protecting group (e.g., tosyl group) to yield the free indole.

This sequence can be performed in a one-pot or stepwise manner depending on the desired substitution pattern and protecting group strategy.

Detailed Stepwise Preparation

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1. Radical Addition of SF5Cl | Addition of SF5Cl to 2-ethynylaniline derivative with 4-bromophenyl substituent | Radical conditions, typically under inert atmosphere | Formation of SF5-chlorinated intermediate |

| 2. Dehydrochlorination | Removal of HCl from the intermediate to form SF5-alkyne | Base: Lithium hexamethyldisilazane (LiHMDS) at −78 °C for 1 h or LiOH in DMSO at room temperature | High yields (77–100%) of SF5-alkyne, clean reaction without need for purification |

| 3. 5-endo-dig Cyclization | Intramolecular cyclization to form the indole ring | Base: Potassium phosphate (K3PO4) in acetonitrile at 40 °C for 12 h | Formation of N-tosyl protected 2-SF5-indole |

| 4. Deprotection | Removal of the tosyl protecting group under basic conditions | Extended reaction times (up to 40 h) at 40 °C | Conversion to free this compound with isolated yields around 66% |

This synthetic route was optimized to allow scalability (up to 1.8 g scale) and tolerates various functional groups, including halides like bromine, nitriles, and even more exotic substituents such as OCF3 groups.

Mechanistic Insights and Optimization

- Radical Addition : The addition of SF5Cl to the alkyne is a radical process that introduces the pentafluorosulfanyl group selectively at the 5-position of the indole precursor.

- Dehydrochlorination : Lithium hexamethyldisilazane (LiHMDS) is preferred for smooth dehydrochlorination at low temperature, producing SF5-alkyne intermediates in high purity and yield.

- Cyclization : The 5-endo-dig cyclization is base-promoted and proceeds efficiently in acetonitrile, forming the indole ring while maintaining the SF5 group intact.

- Deprotection : The tosyl protecting group on nitrogen is removed under basic conditions during prolonged heating, yielding the free indole.

The entire sequence can be telescoped into a one-pot procedure, or performed stepwise to retain the N-tosyl protecting group if desired for further functionalization.

Comparative Data Table of Key Reaction Conditions

| Step | Reagent/Base | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Radical Addition | SF5Cl | Ambient | Variable | Not specified | Radical conditions |

| Dehydrochlorination | LiHMDS | −78 °C | 1 h | 77–100 | Clean, no purification needed |

| Cyclization | K3PO4 | 40 °C | 12 h | Not specified | Forms N-Ts-2-SF5-indole |

| Deprotection | Base (LiOH or other) | 40 °C | 40 h | ~66 isolated | One-pot sequence possible |

Research Findings and Practical Considerations

- The pentafluorosulfanyl group imparts unique physicochemical properties such as increased lipophilicity and thermal stability to the indole scaffold.

- The optimized synthetic route is tolerant to a wide variety of functional groups, including halogens like bromine, nitriles, and alkoxy groups.

- The reaction conditions are mild and scalable, suitable for preparative synthesis in research and potential industrial applications.

- Structural confirmation of intermediates and final products has been achieved by X-ray crystallography and ^19F NMR spectroscopy.

- The synthetic strategy allows for downstream functionalizations including N-alkylation, C3-halogenation, and other modifications, expanding the utility of the compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: The indole ring is susceptible to electrophilic substitution reactions due to its electron-rich nature.

Nucleophilic Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .

Scientific Research Applications

Synthesis and Characteristics

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole has the CAS No. 1394319-46-0 . The inclusion of a bromine atom and a pentafluorosulfanyl group in its structure allows for diverse chemical modifications and applications . The synthesis of related SF5-substituted indoles has been documented, indicating routes for creating this specific compound .

Potential Applications

- Pharmaceutical Synthesis :

- As a fluorinated building block, this compound can be used as an intermediate in synthesizing pharmaceuticals.

- The presence of the pentafluorosulfanyl group can enhance the lipophilicity and metabolic stability of drug candidates.

- Antimicrobial Research :

- Neuroprotective Effects :

- Similar carbamates have shown neuroprotective properties by influencing oxidative stress pathways in neuronal cells.

- These compounds may offer protective effects against neurodegenerative conditions.

Data Tables

Currently, there are no specific data tables available for this compound. However, a study of related compounds provides a framework for how its biological activity could be assessed:

| Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|

| Compound A | 3.20 | Moderate inhibition of SARS-CoV protease |

| Compound B | 0.39 | Strong inhibition |

| Compound C | 0.33 | Very strong inhibition |

Case Studies

Specific case studies on this compound are not available in the search results. However, research on related compounds provides insight:

- Neuroprotective Effects : Carbamate derivatives were examined for their impact on SH-SY5Y neuronal cells under oxidative stress. The structural features influenced cytotoxicity and protective effects against oxidative damage.

- Synthesis and Biological Evaluation : Novel dipeptide-type inhibitors against SARS-CoV protease were synthesized, and modifying the carbamate structure enhanced inhibitory potency.

Safety and Toxicity

Carbamates can interact with acetylcholinesterase, leading to toxicological effects. Understanding these interactions is vital for assessing safety in pharmaceutical applications.

Further Research

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromophenyl and pentafluorosulfanyl groups may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Bromophenyl vs. Chlorophenyl

The closest structural analog is 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (CAS 1394319-64-2), which replaces bromine with chlorine. Key differences include:

- Electron-withdrawing capacity : Bromine (Pauling electronegativity: 2.96) is less electronegative than chlorine (3.16) but has a larger atomic radius (114 pm vs. 99 pm), leading to greater polarizability and steric effects.

- Lipophilicity : The brominated compound likely has higher lipophilicity (clogP increased by ~0.5 units), impacting membrane permeability and solubility.

- Synthetic versatility : Bromine’s susceptibility to nucleophilic substitution or Suzuki-Miyaura coupling makes the bromophenyl derivative more reactive than its chlorophenyl counterpart .

Core Modifications: Indole vs. Carboxamide Derivatives

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () feature a carboxamide group instead of SF₅. Key contrasts:

- Electronic effects : The SF₅ group exerts stronger electron-withdrawing effects than carboxamide, altering the indole’s electron density and acidity (NH pKa likely lower for SF₅ derivatives).

Halogenated Analogues: Bromo/Fluoro vs. Triazole Systems

While 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole () shares halogen substituents, its triazole-imidazole core differs fundamentally from indole. This highlights:

- Scaffold rigidity : Indole’s planar structure may enhance π-π stacking compared to triazole systems.

- Halogen placement : The ortho-fluoro substituent in triazole derivatives could introduce steric hindrance absent in the para-bromophenyl indole .

Physicochemical and Spectral Properties

A comparative analysis of key properties is summarized below:

Notes:

Biological Activity

2-(4-Bromophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H6BrF5N2S

- Molecular Weight : 401.16 g/mol

The compound features a bromophenyl group, a pentafluorosulfanyl group, and an indole moiety, which contribute to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy supply and increased oxidative stress.

- Signal Transduction Pathways : It appears to modulate various signaling pathways, including those related to apoptosis and cell survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study published in Molecules reported that derivatives of indole compounds exhibit potent anticancer activity against breast cancer cell lines (MCF-7) . The study indicated that the presence of fluorine atoms enhances lipophilicity, improving cellular uptake.

- Study 2 : Another investigation focused on the antimicrobial properties of similar indole derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Pentafluorosulfanyl group enhances reactivity |

| Indole-3-carbinol | Moderate | High | Known for estrogenic activity |

| 5-Fluoroindole | Low | Moderate | Less reactive due to fewer fluorine atoms |

Q & A

Q. What interdisciplinary methods link structural modifications to functional outcomes (e.g., antibacterial vs. anticancer activity)?

- Methodology :

- Fragment-based drug design : Replace SF₅ with -SO₂CF₃ or -SCF₃ to assess SAR (Structure-Activity Relationships).

- Transcriptomics : RNA-seq identifies gene expression changes in treated cell lines (e.g., apoptosis pathways).

- X-ray crystallography : Co-crystal structures with target enzymes (e.g., topoisomerase II) reveal binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.